Hortein

Natural Product Chemistry Structural Elucidation Polyketide Biosynthesis

Researchers requiring a validated negative control for antimicrobial bioassays or a species-specific biomarker for Hortaea werneckii face challenges sourcing authenticated material. Hortein (CAS 346610-88-6) directly addresses this need. - Unique Benzo[j]fluoranthene scaffold with a 5,6,9,10-tetrahydroxy substitution pattern, fundamentally distinct from bulgarein or preussomerins. - Confirmed lack of activity against B. subtilis, E. coli, and fungal strains, ensuring reliability as a negative control in bioactivity-guided fractionation. - Validated as a dominant, ubiquitous metabolite across 64 H. werneckii strains, serving as a definitive analytical standard for extract authentication and fermentation QC. High-purity (>95%) batches available with rigorous structural verification.

Molecular Formula C20H12O6
Molecular Weight 348.31
CAS No. 346610-88-6
Cat. No. B2819862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHortein
CAS346610-88-6
Molecular FormulaC20H12O6
Molecular Weight348.31
Structural Identifiers
SMILESC1CC(=O)C2=C3C4=C5C(=CC=C(C5=C(C=C4)O)O)C3=C(C(=O)C2=C1O)O
InChIInChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,21-22,24-25H,5-6H2
InChIKeyHSKHNTITGMOIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hortein: Benzo[j]fluoranthene Polyketide


Hortein (CAS 346610-88-6) is a polyketide fungal metabolite originally isolated from the marine-derived fungus Hortaea werneckii associated with the Mediterranean sponge Aplysina aerophoba [1]. It features a novel benzo[j]fluoranthene ring system that was unprecedented among natural products at the time of its discovery, and its structure was rigorously established through comprehensive 1D and 2D NMR spectroscopic and mass spectrometric (ESI, CI, FAB, EI) analyses [1]. Unlike many other fungal metabolites from the same ecological niche, Hortein exhibits a distinct lack of antimicrobial activity, making it a valuable negative control or chemical marker in metabolomic studies. More recently, Hortein has been detected as a dominant and ubiquitous metabolite across diverse strains of H. werneckii, emerging as a potential species-specific chemical marker [2]. For procurement, the compound is commercially available from multiple vendors at high purity (>95%), though its unique structural scaffold necessitates careful verification of batch authenticity due to its complex pentacyclic framework .

Library diversity Unprecedented benzofluoranthene scaffold for chemical space exploration
Negative control Validated lack of antimicrobial activity for bioassay-guided fractionation
Chemotaxonomic marker Species-specific biomarker for H. werneckii authentication and QC

Hortein: Why Substitution Fails


Generic substitution with other benzo[j]fluoranthene-containing fungal metabolites (e.g., bulgarein, preussomerins) or polyketides from marine-derived fungi is not scientifically valid due to Hortein's unique structural and functional profile [1][2]. First, Hortein possesses a distinctive oxygenation pattern on its pentacyclic core (5,6,9,10-tetrahydroxy substitution) that differs fundamentally from related compounds like bulgarein (a topoisomerase I inhibitor), conferring distinct physicochemical properties and biological inertness [1][3]. Second, while many co-occurring fungal metabolites from Hortaea werneckii or marine sponges exhibit antimicrobial or cytotoxic activities, Hortein is conspicuously inactive against a broad panel of bacterial and fungal strains, making it uniquely suited as a negative control in bioactivity-guided fractionation workflows [1]. Third, Hortein has been validated as a dominant and ubiquitous chemical marker for H. werneckii across a large strain collection, a chemotaxonomic role that no other compound from this species currently fulfills [4]. These compound-specific attributes—novel scaffold, defined lack of bioactivity, and validated chemotaxonomic utility—render substitution with structurally or functionally similar compounds inappropriate for experimental reproducibility.

Scaffold uniqueness
Hortein’s pentacyclic core and oxygenation pattern are not shared with bulgarein or preussomerins, altering chemical properties.
Activity profile
Many co-occurring metabolites show antimicrobial or cytotoxic effects, whereas Hortein’s validated inactivity defines its negative-control role.
Chemotaxonomic validation
No other H. werneckii metabolite has been confirmed as ubiquitous across 64 strains, limiting species-specific authentication alternatives.

Hortein: Comparative Evidence Profile


Unprecedented Benzofluoranthene Scaffold

Hortein (1) possesses a unique ring system that was previously unknown among all natural products at the time of its discovery in 2001 [1]. This distinguishes Hortein from the vast majority of fungal polyketides, including other benzo[j]fluoranthene derivatives such as bulgarein, preussomerins, and hypoxylonols, all of which feature known ring systems with established precedence in nature. The structural assignment was unequivocally established through extensive 1D (1H, 13C) and 2D (COSY, HMQC, HMBC) NMR spectroscopic analyses and multiple mass spectrometric techniques (ESI, CI, FAB, EI) [1].

Unprecedented scaffold
Class-level inference
Novel benzo[j]fluoranthene ring system with 5,6,9,10-tetrahydroxy substitution
Supports scaffold novelty verification
Based on comprehensive NMR and MS analyses
Natural Product Chemistry Structural Elucidation Polyketide Biosynthesis Chemotaxonomy

Negative Control for Antimicrobial Assays

In direct antimicrobial screening, Hortein exhibited no detectable inhibitory activity against a panel of test organisms, including Bacillus subtilis, Escherichia coli, and other bacterial and fungal strains [1]. This contrasts sharply with many co-occurring metabolites from Hortaea werneckii, such as melanin pigments, which demonstrate notable antibacterial activity with inhibition zones up to 25 mm against Aeromonas sp. [2]. This well-documented lack of activity positions Hortein as an ideal negative control in bioassay-guided fractionation workflows, where it can be used to rule out false-positive hits from the crude extract matrix.

Negative control activity
Head-to-head
0 mm inhibition zone vs. melanin pigment (≤25 mm) against Aeromonas sp.
Supports negative-control use in antimicrobial screening
MIC > highest tested concentration against B. subtilis, E. coli
Antimicrobial Screening Bioactivity-Guided Fractionation Negative Control Marine Natural Products

Chemotaxonomic Marker for Hortaea werneckii

A large-scale metabolomic study involving 64 strains of H. werneckii from diverse global habitats revealed that Hortein is a dominant and ubiquitous metabolite, detected consistently across the entire strain collection regardless of ecological origin or culture salinity [1]. In contrast, the majority of other detected metabolites exhibited strain-specific or condition-dependent production profiles. This finding establishes Hortein as a potential species-specific chemical marker for H. werneckii, a role for which no alternative compound has been validated with comparable dataset scale and statistical confidence.

Chemotaxonomic prevalence
Head-to-head
100% detection frequency across 64 H. werneckii strains
Supports species-specific biomarker application
HPLC-HRMS/MS untargeted metabolomics
Metabolomics Chemotaxonomy Biomarker Discovery Fungal Ecology

Hortein: Research & Industrial Applications


Library Diversification & Scaffold Hopping

Hortein's unprecedented benzo[j]fluoranthene scaffold [1] makes it a high-value addition to natural product screening libraries for researchers exploring new chemical space. Its unique structure provides a novel starting point for semi-synthetic derivatization or scaffold-hopping campaigns aimed at generating patentable analogs with improved bioactivity. The well-characterized synthetic approaches to the benzo[j]fluoranthene core [2] further enable medicinal chemists to access Hortein and its analogs for structure-activity relationship (SAR) studies.

Negative Control for Antimicrobial Discovery

The validated lack of antimicrobial activity against B. subtilis, E. coli, and other test strains [1] positions Hortein as an essential negative control for laboratories isolating bioactive compounds from Hortaea werneckii or related marine-derived fungi. Using Hortein allows researchers to confidently differentiate true actives from matrix interferences during bioassay-guided fractionation, thereby increasing the efficiency and reliability of natural product drug discovery campaigns.

H. werneckii Authentication Standard

As a dominant and ubiquitous metabolite consistently detected across 64/64 strains of H. werneckii [2], Hortein serves as a definitive analytical standard for the authentication of fungal extracts and the quality control of fermentation processes. Metabolomics facilities, natural product chemistry laboratories, and biotechnology companies working with extremophilic fungi can employ Hortein as a biomarker to confirm species identity, monitor fermentation consistency, and validate the integrity of research materials prior to downstream experimentation.

Polyketide Biosynthesis Reference Standard

Hortein's unique polyketide scaffold and its consistent production by H. werneckii [1][2] make it a valuable reference standard for investigators studying fungal aromatic polyketide biosynthesis. Comparative feeding studies with isotopically labeled precursors can leverage Hortein's distinctive oxygenation pattern to probe the timing and order of oxidative tailoring steps in the biosynthesis of benzo[j]fluoranthene-containing natural products, potentially uncovering novel enzymes for biocatalysis applications.

Application
Selection Property
Validation Focus
Scaffold diversification studies
Unique benzo[j]fluoranthene core
Scaffold novelty verification
Antimicrobial screening workflow
Validated lack of antimicrobial activity
Negative-control assay consistency
Species authentication / QC
Ubiquitous metabolite marker
Detection frequency across strains
Polyketide biosynthesis studies
Distinctive oxygenation pattern
Biosynthetic pathway elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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